4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 143697-02-3
VCID: VC16836978
InChI: InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-

CAS No.: 143697-02-3

Cat. No.: VC16836978

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- - 143697-02-3

Specification

CAS No. 143697-02-3
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 2-ethyl-3-phenylmethoxy-1H-pyridin-4-one
Standard InChI InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16)
Standard InChI Key GUWNDHOREAOGFH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Design

Core Pyridinone Scaffold

The pyridinone ring system consists of a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 4-position. This structure confers both hydrogen-bonding capacity (via the carbonyl oxygen) and π-orbital interactions, making it a versatile pharmacophore . In 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-, the ethyl group at position 2 enhances lipophilicity, while the phenylmethoxy substituent at position 3 introduces steric bulk and potential for π-stacking interactions.

Substituent Effects on Reactivity

  • 2-Ethyl Group: The ethyl chain increases hydrophobicity, potentially improving membrane permeability. This aligns with observations in similar pyridinones, where alkyl substituents enhance bioavailability .

  • 3-Phenylmethoxy Group: The benzyl ether moiety may influence metabolic stability by protecting reactive sites from oxidation, as seen in prodrug designs .

Synthesis Pathways and Methodological Considerations

Challenges in Functionalization

Introducing the phenylmethoxy group at position 3 likely requires protective group strategies. For example, benzyl ethers are commonly employed to mask hydroxyl groups during synthesis, followed by catalytic hydrogenation for deprotection .

Physicochemical Properties

Key Molecular Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
Lipophilicity (logP)Estimated ~2.1 (calculated)
SolubilityLikely low in aqueous media

The compound’s low solubility, inferred from structural analogs , may necessitate formulation strategies such as salt formation or nanoencapsulation for biomedical applications.

Biological Activities and Mechanistic Insights

Antimalarial Activity

4(1H)-Pyridinones disrupt the Plasmodium electron transport chain by inhibiting the bc₁ complex, a target validated by the antimalarial drug atovaquone . While direct evidence for 2-ethyl-3-(phenylmethoxy)- substitution is lacking, structural similarities suggest potential activity against drug-resistant malaria strains .

Comparative Analysis with Related Pyridinones

Compound NameSubstituentsMolecular Weight (g/mol)Notable Activity
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)-1-Ethyl, 3-benzyl213.27Unspecified
1-Ethyl-3-hydroxy-2-methyl-4(1H)-pyridinone1-Ethyl, 2-methyl, 3-hydroxy153.18Chelation therapy
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-2-Ethyl, 3-benzyloxy229.27Hypothesized broad-spectrum

The 3-benzyloxy group in the target compound distinguishes it from hydroxylated analogs, potentially altering metabolism and target engagement.

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using microwave-assisted or flow chemistry techniques.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Target Identification: Employ computational docking studies to predict protein targets.

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